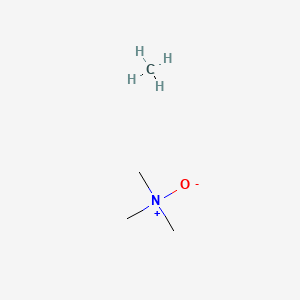

Trimethylamine N-oxide (dihydrate)

Description

BenchChem offers high-quality Trimethylamine N-oxide (dihydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylamine N-oxide (dihydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H13NO |

|---|---|

Molecular Weight |

91.15 g/mol |

IUPAC Name |

N,N-dimethylmethanamine oxide;methane |

InChI |

InChI=1S/C3H9NO.CH4/c1-4(2,3)5;/h1-3H3;1H4 |

InChI Key |

DXSAXAMDUIJCPC-UHFFFAOYSA-N |

Canonical SMILES |

C.C[N+](C)(C)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of Trimethylamine N-oxide (TMAO) as a Chemical Chaperone

Introduction: The Challenge of Protein Misfolding and the Rise of Chemical Chaperones

The faithful folding of proteins into their unique three-dimensional structures is a cornerstone of cellular function. When this process falters, misfolded proteins can accumulate, leading to the formation of toxic aggregates implicated in a host of debilitating human disorders, including Alzheimer's, Parkinson's, and Huntington's diseases. Cells have evolved a sophisticated network of molecular chaperones to assist in protein folding and prevent aggregation. However, under conditions of cellular stress, this machinery can be overwhelmed. This has spurred the exploration of small molecules known as "chemical chaperones" that can non-covalently assist in the proper folding and stabilization of proteins.[1]

Among these, Trimethylamine N-oxide (TMAO) has emerged as a particularly well-studied and effective chemical chaperone.[2] Found naturally in many marine organisms, TMAO helps to protect their proteins from the denaturing effects of high pressure and urea concentrations in the deep sea.[3] This technical guide provides an in-depth exploration of the molecular mechanisms by which TMAO exerts its chaperone effects, offering insights for researchers, scientists, and drug development professionals.

Part 1: The Core Mechanism of TMAO Action - An Osmolyte's Perspective

TMAO is classified as a protecting osmolyte, a class of small organic molecules that cells accumulate under stress to maintain cell volume and protect macromolecules. The prevailing understanding of TMAO's mechanism of action is rooted in its influence on the thermodynamics and structure of water, which in turn dictates protein stability.

The "Water Expulsion" or "Preferential Hydration" Model

The most widely accepted model for TMAO's action is based on its unfavorable interaction with the protein backbone.[4] TMAO is preferentially excluded from the vicinity of the protein surface.[5][6] This exclusion is entropically unfavorable. To minimize this unfavorable interaction, the protein adopts a more compact, folded conformation, thereby reducing its surface area exposed to the solvent. This effectively "pushes" the protein towards its native state.

Key Thermodynamic Principles:

-

Increased Free Energy of the Unfolded State: By being excluded from the protein's hydration shell, TMAO raises the free energy of the unfolded state more than that of the folded state. This shifts the folding equilibrium towards the native conformation.

-

Strengthening of Water-Water Interactions: TMAO is a potent water structurer. It enhances the hydrogen bond network of water, making it more energetically costly to create a cavity to accommodate a solute, such as a polypeptide chain.[4] This further disfavors the extended, unfolded state.

Caption: Figure 1: TMAO promotes protein folding by preferentially excluding itself from the protein surface.

Counteraction of Denaturants

A key characteristic of TMAO is its ability to counteract the denaturing effects of urea.[4][7][8] Urea destabilizes proteins by directly interacting with the peptide backbone and amino acid side chains, favoring the unfolded state. TMAO, through its water-structuring effects and preferential exclusion, effectively "competes" with urea, shifting the equilibrium back towards the folded state.

Part 2: Experimental Validation of TMAO's Chaperone Activity

The chaperone-like properties of TMAO can be rigorously assessed through a variety of biophysical and biochemical assays. This section provides an overview of key experimental approaches.

Thermal Shift Assays (Differential Scanning Fluorimetry)

Thermal shift assays are a high-throughput method to assess protein thermal stability. The principle is that as a protein unfolds due to increasing temperature, its hydrophobic core becomes exposed and can bind to a fluorescent dye, leading to an increase in fluorescence. A stabilizing ligand or chemical chaperone like TMAO will increase the melting temperature (Tm) of the protein.

Experimental Protocol: Thermal Shift Assay

-

Protein Preparation: Purify the protein of interest to >95% homogeneity. Prepare a stock solution at a known concentration (e.g., 1-2 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Reagent Preparation:

-

Prepare a stock solution of TMAO (e.g., 1 M in the same buffer).

-

Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange at 5000x concentrate).

-

-

Assay Setup (96-well PCR plate):

-

In each well, add the protein to a final concentration of 2 µM.

-

Add varying concentrations of TMAO (e.g., 0 M to 1 M).

-

Add the fluorescent dye to a final concentration of 5x.

-

Adjust the final volume to 20-25 µL with buffer.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min.

-

Monitor fluorescence at the appropriate excitation and emission wavelengths for the dye.

-

-

Data Analysis:

-

Plot fluorescence as a function of temperature.

-

The melting temperature (Tm) is the midpoint of the unfolding transition.

-

A positive shift in Tm in the presence of TMAO indicates stabilization.

-

Data Presentation:

| TMAO Concentration (M) | Melting Temperature (Tm) in °C | ΔTm (°C) |

| 0 | 55.2 | 0.0 |

| 0.25 | 57.8 | +2.6 |

| 0.5 | 60.1 | +4.9 |

| 1.0 | 63.5 | +8.3 |

Table 1: Example data from a thermal shift assay showing the stabilizing effect of TMAO on a model protein.

Aggregation Assays

Protein aggregation can be monitored by measuring the increase in light scattering as protein aggregates form. Chemical chaperones like TMAO are expected to suppress aggregation.

Experimental Protocol: Light Scattering-Based Aggregation Assay

-

Protein Preparation: Prepare the protein of interest at a concentration known to be prone to aggregation under specific stress conditions (e.g., thermal or chemical denaturation).

-

Assay Setup:

-

In a cuvette, add the protein solution.

-

Add TMAO to the desired final concentration.

-

Place the cuvette in a spectrophotometer or a dedicated light scattering instrument equipped with a temperature-controlled cuvette holder.

-

-

Induction of Aggregation: Induce aggregation by, for example, raising the temperature to a denaturing level (e.g., 60 °C).

-

Data Acquisition: Monitor the increase in light scattering at a wavelength where the protein does not absorb (e.g., 360 nm or 400 nm) over time.

-

Data Analysis: Plot light scattering intensity versus time. A lower rate of increase in light scattering in the presence of TMAO indicates suppression of aggregation.

Sources

- 1. The therapeutic potential of chemical chaperones in protein folding diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TMAO to the rescue of pathogenic protein variants. (2022) | Kritika Kumari | 4 Citations [scispace.com]

- 3. Measuring the stability of partly folded proteins using TMAO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular mechanism of stabilization of proteins by TMAO and its ability to counteract the effects of urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanism for the preferential exclusion of TMAO from protein surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanism for the Preferential Exclusion of TMAO from protein surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Entropic Stabilization of Proteins by TMAO - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of Trimethylamine N-oxide (TMAO) in Protein Folding and Stability

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylamine N-oxide (TMAO) is a naturally occurring osmolyte and chemical chaperone that plays a critical role in maintaining cellular homeostasis under conditions of environmental stress. Its profound effects on protein folding and stability have garnered significant interest within the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of the multifaceted mechanisms by which TMAO influences protein conformation, thermodynamics, and aggregation. We will delve into the theoretical underpinnings of TMAO's action, from its interactions with the hydration shell of proteins to its impact on the thermodynamics and kinetics of protein folding. Furthermore, this guide will equip researchers with detailed, field-proven experimental protocols to investigate the effects of TMAO on proteins of interest. By synthesizing fundamental principles with practical methodologies, we aim to provide a valuable resource for scientists seeking to harness the protein-stabilizing properties of TMAO in their research and development endeavors.

Introduction: The Significance of Trimethylamine N-oxide

Trimethylamine N-oxide is a small organic molecule ubiquitously found in marine organisms, where it counteracts the destabilizing effects of high hydrostatic pressure and high concentrations of urea.[1] Its ability to promote the native, functional conformation of proteins has led to its classification as a "chemical chaperone."[2] In the context of drug development, understanding and leveraging the stabilizing properties of TMAO can be instrumental in enhancing the shelf-life, efficacy, and delivery of protein-based therapeutics. This guide will explore the core principles of TMAO's function and provide the technical framework for its practical application in the laboratory.

The Molecular Mechanisms of TMAO-Mediated Protein Stabilization

The stabilizing effect of TMAO on proteins is not attributed to a single mechanism but rather a synergistic combination of factors that collectively favor the folded state. The prevailing theories and experimental evidence point to two primary modes of action: the "osmophobic effect" and direct, yet nuanced, interactions with the protein and its immediate environment.

The Osmophobic Effect and Preferential Hydration

The osmophobic effect posits that TMAO is preferentially excluded from the immediate vicinity of the protein surface. This exclusion creates an osmotic pressure that pushes the protein into its most compact, and therefore folded, conformation to minimize the energetically unfavorable interface between the protein and the TMAO-rich bulk solvent.[3] This phenomenon is thermodynamically driven by the unfavorable interactions between TMAO and the polypeptide backbone.[4]

Molecular dynamics simulations have revealed that TMAO enhances the structure and hydrogen bonding network of water.[3] This "stiffening" of the water structure makes it energetically costly for water molecules to arrange themselves around the unfolded polypeptide chain. Consequently, the system favors the folded state, where the protein's surface area is minimized, reducing the disruption to the surrounding water network.

Direct Interactions and the Hydration Shell

Contrary to a simple exclusion model, evidence also suggests that TMAO can engage in direct, albeit complex, interactions with proteins.[5] Molecular dynamics simulations have shown that while TMAO is generally excluded from the protein backbone, it can exhibit favorable interactions with certain amino acid side chains.[5]

TMAO's influence extends to the protein's hydration shell, the layer of water molecules immediately surrounding the protein. It has been shown to increase the number of water molecules in the hydration shell, effectively "herding" them towards the protein surface.[6] This enhanced hydration is thought to contribute to the stabilization of the native structure.

The Impact of TMAO on Protein Thermodynamics and Kinetics

TMAO's influence on protein stability can be quantified through its effects on the thermodynamic and kinetic parameters of folding and unfolding.

Thermodynamic Stabilization

The primary thermodynamic consequence of TMAO is an increase in the free energy of unfolding (ΔGunfold). This means that more energy is required to denature the protein in the presence of TMAO. This stabilization is primarily entropic, arising from the ordering of water molecules in the bulk solvent.[7] Experimental data consistently show a linear relationship between the concentration of TMAO and the increase in ΔGunfold for many proteins.[8]

| Protein | TMAO Concentration (M) | Change in ΔG (kcal/mol) | Change in Tm (°C) | Reference |

| Carbonic Anhydrase | 0.05 | -0.5 | Not reported | [5] |

| Barnase | 1.0 | +1.2 | +4.5 | [8] |

| Notch Ankyrin Domain | 0.75 | +1.0 | Not reported | [8] |

| β-galactosidase | 1.0 | Not reported | +5.0 | [9] |

This table presents a selection of reported data and is not exhaustive.

Kinetic Effects on Folding and Unfolding

Single-molecule force spectroscopy studies have provided valuable insights into the kinetic effects of TMAO. These experiments reveal that TMAO can significantly slow down the rate of protein unfolding while accelerating the rate of refolding.[10] This kinetic stabilization further contributes to the overall maintenance of the native protein population.

TMAO and the Prevention of Protein Aggregation

Protein aggregation is a major concern in both biological systems and the manufacturing of protein therapeutics. TMAO has been shown to be effective in preventing the aggregation of various proteins, including those associated with neurodegenerative diseases like Alzheimer's.[11] By stabilizing the native conformation and intermediates on the folding pathway, TMAO reduces the population of aggregation-prone unfolded or misfolded species.

Experimental Protocols for Studying TMAO's Effects

To empower researchers to investigate the impact of TMAO on their proteins of interest, we provide the following detailed, step-by-step protocols for two widely used techniques: Circular Dichroism (CD) Spectroscopy and Thermal Shift Assay (TSA).

Protocol 1: Assessing Protein Secondary Structure and Stability using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein in response to environmental changes, such as the addition of TMAO.

I. Sample Preparation:

-

Protein Purity: Ensure the protein sample is >95% pure as determined by SDS-PAGE or a similar method.

-

Buffer Selection: Use a buffer with low absorbance in the far-UV region (190-250 nm), such as a low concentration (10-20 mM) phosphate buffer. Avoid buffers containing high concentrations of chloride ions or other components that absorb in this range.[12]

-

Protein Concentration: Prepare a stock solution of the protein at a concentration of 0.1-1 mg/mL. The final concentration in the cuvette will be lower.[12]

-

TMAO Stock Solution: Prepare a concentrated stock solution of TMAO (e.g., 2 M) in the same buffer as the protein.

-

Final Sample Preparation: Prepare a series of samples with a constant protein concentration and varying concentrations of TMAO (e.g., 0 M, 0.5 M, 1 M, 1.5 M, 2 M). Ensure the final protein concentration is appropriate for the cuvette path length (typically 0.1 mg/mL for a 1 mm cuvette).

II. Instrumental Setup and Data Acquisition:

-

Instrument Purging: Purge the CD spectropolarimeter with nitrogen gas for at least 20 minutes before use to remove oxygen, which absorbs in the far-UV.[2]

-

Cuvette: Use a quartz cuvette with a path length of 1 mm for far-UV CD.

-

Blank Measurement: Record a baseline spectrum of the buffer containing the highest concentration of TMAO to be used. This will be subtracted from the sample spectra.[13]

-

Sample Measurement: Record the CD spectrum of each protein sample from 250 nm to 190 nm.

-

Data Analysis: Subtract the corresponding buffer blank from each protein spectrum. The resulting spectra can be analyzed to determine changes in secondary structure content (e.g., alpha-helix, beta-sheet) using deconvolution software.

Protocol 2: Determining Protein Thermal Stability using a Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to determine the melting temperature (Tm) of a protein, which is a direct measure of its thermal stability.

I. Reagent Preparation:

-

Protein Solution: Prepare the protein at a final concentration of 1-5 µM in the desired buffer.

-

TMAO Solutions: Prepare a series of TMAO solutions at different concentrations in the same buffer.

-

Fluorescent Dye: Use a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange. Prepare a working stock of the dye according to the manufacturer's instructions (e.g., 5X final concentration).[9]

II. Assay Setup (96-well plate format):

-

Master Mix: For each TMAO concentration to be tested, prepare a master mix containing the protein and the fluorescent dye.

-

Plate Loading: To each well of a 96-well PCR plate, add the appropriate TMAO solution and the protein/dye master mix to a final volume of 20-25 µL. Include control wells with no TMAO.[9]

-

Sealing: Seal the plate securely with an optical-quality sealing film.

III. Data Acquisition and Analysis:

-

Instrument: Use a real-time PCR instrument capable of performing a melt curve analysis.

-

Thermal Profile: Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

-

Fluorescence Reading: Set the instrument to read the fluorescence of the dye at each temperature increment.

-

Data Analysis: The melting temperature (Tm) is the temperature at which the fluorescence signal is at its midpoint in the transition phase. This can be determined from the peak of the first derivative of the melting curve. An increase in Tm in the presence of TMAO indicates an increase in protein stability.[6]

Conclusion and Future Directions

Trimethylamine N-oxide is a powerful tool for enhancing protein stability and preventing aggregation. Its multifaceted mechanism of action, involving both indirect and direct effects on the protein and its hydration shell, makes it a subject of ongoing research. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of TMAO to improve the characteristics of their proteins of interest.

Future research will likely focus on a more detailed understanding of the specific interactions between TMAO and different amino acid residues, as well as its effects on the folding of complex, multi-domain proteins. Furthermore, the application of TMAO and other chemical chaperones in the formulation of biopharmaceuticals holds immense promise for the development of more stable and effective protein-based therapies.

References

-

Singh, L. R., et al. (2021). The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest. Cellular and Molecular Life Sciences, 79(1), 12. [Link]

-

Ghosh, A., et al. (2022). Trimethylamine N-oxide (TMAO) enhances substrate mechanical stability probed by single molecule magnetic tweezers. bioRxiv. [Link]

-

Singh, L. R., et al. (2021). The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis-trans isomerization and induces cell cycle arrest. PubMed. [Link]

-

Street, T. O., et al. (2006). Measuring the stability of partly folded proteins using TMAO. Protein Science, 15(7), 1720-1728. [Link]

-

Ma, J., Pazos, I. M., & Gai, F. (2014). Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO). Proceedings of the National Academy of Sciences, 111(23), 8476-8481. [Link]

-

Graziano, G. (2018). A Rationalization of the Effect That TMAO, Glycine, and Betaine Exert on the Collapse of Elastin-like Polypeptides. Polymers, 10(11), 1245. [Link]

-

Creative Biostructure. (n.d.). Thermal Shift Assay. Creative Biostructure. [Link]

-

Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. [Link]

-

Bio-Rad. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad. [Link]

-

Auton, M., Rösgen, J., & Bolen, D. W. (2007). TMAO-protein preferential interaction profile determines TMAO's conditional in vivo compatibility. Proceedings of the National Academy of Sciences, 104(49), 19317-19322. [Link]

-

MtoZ Biolabs. (n.d.). How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure?. MtoZ Biolabs. [Link]

-

Woodside, M. T. (2021). Single-molecule force spectroscopy of protein folding. Essays in Biochemistry, 65(5), 641-653. [Link]

-

Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

-

Mondal, J., Halverson, D., & Berne, B. J. (2013). The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions. The Journal of Physical Chemistry B, 117(3), 899-907. [Link]

-

UConn Health. (n.d.). Circular Dichroism Spectropolarimeter Instructions. UConn Health. [Link]

-

Popa, I., et al. (2016). Single-molecule force spectroscopy of membrane protein folding. Journal of Molecular Biology, 428(16), 3375-3388. [Link]

-

MtoZ Biolabs. (n.d.). Steps for Protein Determination Using Circular Dichroism. MtoZ Biolabs. [Link]

-

Min, D. (2023). Single-Molecule Force Spectroscopy of Membrane Protein Folding. Journal of Molecular Biology, 435(14), 167975. [Link]

-

Reaction Biology. (n.d.). Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Reaction Biology. [Link]

-

Vogt, N. M., et al. (2018). The gut microbiota-derived metabolite trimethylamine N-oxide is elevated in Alzheimer’s disease. Alzheimer's Research & Therapy, 10(1), 1-9. [Link]

-

Wikipedia contributors. (2024, January 4). Greenland shark. In Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. health.uconn.edu [health.uconn.edu]

- 2. The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. TMAO-Protein Preferential Interaction Profile Determines TMAO’s Conditional In Vivo Compatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The gut metabolite, trimethylamine N-oxide inhibits protein folding by affecting cis–trans isomerization and induces cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. pnas.org [pnas.org]

- 7. Measuring the stability of partly folded proteins using TMAO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad.com [bio-rad.com]

- 9. biorxiv.org [biorxiv.org]

- 10. stackoverflow.com [stackoverflow.com]

- 11. How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure? | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Steps for Protein Determination Using Circular Dichroism | MtoZ Biolabs [mtoz-biolabs.com]

- 13. proteos.com [proteos.com]

A Technical Guide to the Biological Significance of Trimethylamine N-Oxide (TMAO) in Marine Organisms

Section 1: The Multifaceted Roles of TMAO in Marine Life

TMAO is a quintessential example of evolutionary biochemical adaptation. Its accumulation in the tissues of marine animals is not coincidental but a targeted strategy to mitigate the harsh realities of their environment.[1] Its significance can be understood through three primary functions:

-

Osmoregulation: In cartilaginous fishes (elasmobranchs), TMAO famously counteracts the protein-destabilizing effects of urea, which is maintained at high concentrations for osmoregulation.[2][3] This "counteracting osmolyte" strategy allows these organisms to remain iso-osmotic with seawater without suffering the toxic effects of urea on protein structure and function.[2]

-

Piezolyte (Pressure Protection): The concentration of TMAO in the muscle tissue of marine organisms increases almost linearly with their habitat depth.[4][5][6] This strong correlation underscores its role as a "piezolyte"—a solute that counteracts the disruptive effects of high hydrostatic pressure on proteins and cellular structures.[7][8][9] Without TMAO, the cellular machinery of deep-sea life would be severely compromised.[10]

-

General Protein Stabilizer: Beyond its specific counteracting roles, TMAO is a potent protein stabilizer.[11][12] It promotes the native, folded state of proteins, enhancing their stability against thermal and chemical denaturation.[13][14]

Biosynthesis and Accumulation

The origin of TMAO in marine animals is a subject of ongoing research, with evidence pointing to both endogenous synthesis and dietary uptake.[2][15][16] A primary pathway involves the oxidation of trimethylamine (TMA), which can be derived from dietary precursors like choline and carnitine through the action of gut microbiota.[2][1] This TMA is then transported to the liver and oxidized to TMAO.[1][17] In many marine organisms, TMAO is actively retained to maintain physiologically effective concentrations.[2]

Section 2: Molecular Mechanisms of TMAO-Mediated Protection

The precise mechanism by which TMAO stabilizes proteins has been a topic of considerable debate.[14][18] Early theories focused on indirect effects, such as the enhancement of the bulk water structure.[11][13] However, a more nuanced picture has emerged, suggesting a combination of direct and indirect actions.

Current understanding posits that TMAO is largely excluded from the immediate hydration layer of proteins. This "osmophobic" effect makes the unfolded state of a protein, which has a larger surface area, thermodynamically unfavorable. By raising the free energy of the denatured state, TMAO shifts the conformational equilibrium towards the more compact, native folded state.[12]

However, recent studies also highlight that TMAO can engage in direct, albeit weak, attractive interactions with protein surfaces, acting somewhat like a surfactant for the complex topography of a folded protein.[13][14][18] This interaction helps to rigidify the protein backbone and reduce unfavorable contacts between water and hydrophobic surface patches.[14][18]

The Urea-TMAO Counteraction System

In elasmobranchs, urea disrupts proteins by favorably interacting with the peptide backbone, promoting unfolding.[19][20] TMAO counteracts this by being preferentially excluded from the protein's vicinity and by directly interacting with urea molecules in the surrounding solution.[21][22] Neutron scattering studies have shown that the oxygen atom of TMAO forms strong hydrogen bonds with urea, effectively sequestering it away from the protein surface.[21][22] This synergistic relationship typically requires a 2:1 ratio of urea to TMAO to achieve complete counteraction.[2][19]

Caption: The Urea-TMAO Counterbalance System.

Counteracting Hydrostatic Pressure

High hydrostatic pressure, found in the deep sea, disrupts protein function by favoring states with a smaller volume. This often means promoting the dissociation of protein subunits and allowing water molecules to infiltrate the protein core, leading to denaturation.[10] TMAO counteracts this by increasing the energetic penalty of solvating the protein interior.[10] Its effect on water structure and its exclusion from protein surfaces make it more difficult for water to be forced into the protein, thus stabilizing the native conformation even under thousands of atmospheres of pressure.[23][24]

Section 3: Experimental Analysis of TMAO Function

Investigating the roles of TMAO requires robust methodologies for its quantification and for assessing its impact on macromolecular stability.

Quantification of TMAO in Biological Samples

Accurate measurement of TMAO concentrations in tissues and fluids is fundamental. While various methods exist, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific approach.[25]

Protocol: TMAO Quantification via HILIC-LC-MS/MS

-

Principle: This method separates TMAO from other small molecules in a sample extract using Hydrophilic Interaction Liquid Chromatography (HILIC) and quantifies it using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Isotope-labeled TMAO is used as an internal standard for precise quantification.[26]

-

Methodology:

-

Sample Preparation: Homogenize ~100 mg of tissue in 4 volumes of ice-cold methanol to precipitate proteins. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Internal Standard Spiking: Transfer the supernatant to a new tube and add an isotope-labeled internal standard (e.g., d9-TMAO) to a final concentration of 1 µM.

-

Extraction & Derivatization (if measuring TMA): For simultaneous TMA measurement, derivatization may be required.[25] For TMAO alone, this is often unnecessary.

-

LC Separation:

-

Column: HILIC column (e.g., silica-based with amide functional groups).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 95% B, decrease to 40% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

TMAO: Q1 76.1 -> Q3 58.1

-

d9-TMAO (Internal Standard): Q1 85.1 -> Q3 66.1

-

-

-

Quantification: Generate a standard curve using known concentrations of TMAO. Quantify the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[25][26]

-

-

Causality and Validation: The use of methanol precipitation effectively removes the bulk of proteins which can interfere with the analysis. The HILIC column is crucial for retaining the highly polar TMAO molecule. The isotope-labeled internal standard is co-extracted and analyzed with the sample, correcting for any variations in sample preparation or instrument response, thereby ensuring high accuracy and precision.[26]

Assessing Protein Stability: The Thermal Shift Assay (TSA)

The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a high-throughput method to determine the thermal stability of a protein in different conditions, such as in the presence of TMAO.[27][28][29]

Protocol: TSA to Measure TMAO's Stabilizing Effect

-

Principle: The assay monitors the unfolding of a protein as temperature increases. A fluorescent dye (e.g., SYPRO Orange) binds to the hydrophobic regions of the protein that become exposed upon denaturation, causing a sharp increase in fluorescence. The midpoint of this transition, the melting temperature (Tm), is a direct measure of protein stability.[30][31] An increase in Tm in the presence of a compound like TMAO indicates a stabilizing effect.[27]

-

Methodology:

-

Reagent Preparation:

-

Protein Stock: Prepare the protein of interest at 0.2-0.4 mg/mL in a base buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

TMAO Stock: Prepare a 2 M stock solution of TMAO in the same base buffer.

-

Dye Stock: Prepare a 200x stock of SYPRO Orange dye in DMSO.

-

-

Assay Setup (96-well PCR plate):

-

For each reaction well, add:

-

19 µL of protein solution.

-

5 µL of TMAO solution (or buffer for control) at various concentrations.

-

1 µL of 25x dye solution (diluted from 200x stock into base buffer).

-

-

Final volume should be 25 µL. Include no-protein controls.

-

-

Instrument Run:

-

Place the sealed plate in a real-time PCR instrument.

-

Set the instrument to monitor fluorescence (e.g., ROX channel for SYPRO Orange).

-

Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring data at every degree.

-

-

Data Analysis:

-

Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

-

Calculate the first derivative of the curve (dF/dT). The peak of the derivative curve corresponds to the Tm.

-

A positive "thermal shift" (ΔTm = Tm_TMAO - Tm_control) indicates stabilization.

-

-

Caption: A simplified workflow for a Thermal Shift Assay experiment.

Section 4: Data Presentation & Interpretation

Summarizing quantitative data is crucial for comparative analysis. The following table illustrates typical TMAO concentrations found in the muscle tissue of various marine teleosts at different depths, highlighting its role as a piezolyte.

| Species | Habitat Depth (meters) | Mean TMAO Concentration (mmol/kg muscle) | Reference |

| Shallow-water species | < 200 | ~40 - 70 | Yancey et al.[5][10] |

| Mid-water species | ~1,500 | ~150 | Yancey et al.[32] |

| Grenadier | 2,900 | ~180 | Yancey et al.[5] |

| Abyssal Grenadier | 4,850 | 261 | Yancey et al.[5][10] |

| Hadal Snailfish | 7,000 | 386 | Yancey et al.[10] |

Table 1: Correlation of TMAO Concentration with Habitat Depth in Teleost Fishes.

Section 5: Implications for Drug Development and Biotechnology

The profound stabilizing properties of TMAO are of significant interest beyond marine biology.

-

Biopharmaceutical Formulation: TMAO can be used as an excipient to stabilize therapeutic proteins (e.g., monoclonal antibodies) in solution, preventing aggregation and extending shelf-life. Its ability to counteract denaturation makes it a valuable tool in formulation science.

-

Drug Discovery: Understanding how TMAO modulates protein folding and stability can inform the design of small molecule drugs. For instance, compounds that mimic TMAO's effects could be developed to stabilize misfolded proteins implicated in diseases like cystic fibrosis or certain amyloidoses.

-

Enzyme Technology: Industrial enzymes often need to function under harsh conditions (e.g., high temperature or non-aqueous solvents). TMAO can be used as an additive to enhance the stability and longevity of these biocatalysts, improving process efficiency. However, it's crucial to note that TMAO's stabilizing effect is dependent on an aqueous environment; in non-aqueous conditions, it can act as a denaturant.[14][18]

Conclusion

Trimethylamine N-oxide is a powerful biochemical tool employed by marine organisms to conquer extreme environments. Its roles as a counteracting osmolyte and piezolyte are critical for maintaining cellular homeostasis from shallow estuaries to the deepest oceanic trenches. The mechanisms underpinning its function—a complex interplay of preferential hydration, direct interaction, and solvent modulation—offer profound insights into the principles of protein stability. For researchers in basic science and applied fields, the study of TMAO not only illuminates the intricacies of biological adaptation but also provides a versatile molecule for stabilizing proteins in biotechnology and medicine.

References

-

Title: The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions Source: Scientific Reports URL: [Link]

-

Title: Trimethylamine oxide accumulation in marine animals: relationship to acylglycerol storage Source: Journal of Experimental Biology URL: [Link]

-

Title: Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: Adaptations to Hydrostatic Pressure in Protein Structure and Organic Osmolytes in Deep-Sea Animals Source: J-Stage URL: [Link]

-

Title: The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions Source: Nature URL: [Link]

-

Title: The molecular mechanism of stabilization of proteins by TMAO and its ability to counteract the effects of urea Source: PubMed URL: [Link]

-

Title: Entropic Stabilization of Proteins by TMAO Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Oxidation of trimethylamine to trimethylamine N-oxide facilitates high hydrostatic pressure tolerance in a generalist bacterial lineage Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: TMAO (Trimethylamine oxide) Source: Biocrates Life Sciences URL: [Link]

-

Title: Trimethylamine oxide accumulation in marine animals: Relationship to acylglycerol storage Source: ResearchGate URL: [Link]

-

Title: Trimethylamine oxide accumulation in marine animals: relationship to acylglycerol storage Source: PubMed URL: [Link]

-

Title: TrimethylamineN-Oxide (TMAO): a Unique Counteracting Osmolyte? Source: Physiology and Pathophysiology of Extreme and Medically-Relevant Conditions URL: [Link]

-

Title: Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems Source: Bio-Rad URL: [Link]

-

Title: Analysis of protein stability and ligand interactions by thermal shift assay Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Contrasting effects of the denaturing osmolyte urea and the counteracting osmolyte TMAO on α-synuclein dimensions Source: ResearchGate URL: [Link]

-

Title: Thermal Shift Assay Source: The Protein Man URL: [Link]

-

Title: The use of TMAO as a protecting osmolyte Source: ResearchGate URL: [Link]

-

Title: Trimethylamine oxide, betaine and other osmolytes in deep-sea animals: depth trends and effects on enzymes under hydrostatic pressure Source: UCL Discovery URL: [Link]

-

Title: Trimethylamine oxide accumulation in marine animals: relationship to acylglycerol storage Source: Journal of Experimental Biology URL: [Link]

-

Title: Trimethylamine oxide, betaine and other osmolytes in deep-sea animals: Depth trends and effects on enzymes under hydrostatic pressure Source: ResearchGate URL: [Link]

-

Title: Marine fish may be biochemically constrained from inhabiting the deepest ocean depths Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: A unique piezolyte mechanism of TMAO: Hydrophobic interactions under extreme pressure conditions Source: The Journal of Chemical Physics URL: [Link]

-

Title: The Biosynthesis of Trimethylamine-N-Oxide Source: ResearchGate URL: [Link]

-

Title: A unique piezolyte mechanism of TMAO: Hydrophobic interactions under extreme pressure conditions Source: PubMed URL: [Link]

-

Title: Trimethylamine N-Oxide (TMAO): a Unique Counteracting Osmolyte? Source: Physiology and Pathophysiology of Extreme and Medically-Relevant Conditions URL: [Link]

-

Title: Thermal shift assay Source: Wikipedia URL: [Link]

-

Title: Trimethylamine-N-oxide reductase (cytochrome c) Source: M-CSA Mechanism and Catalytic Site Atlas URL: [Link]

-

Title: Deep Sea Adaptations – Somniosus microcephalus: The Greenland Shark Source: The Fisheries Blog URL: [Link]

-

Title: Trimethylamine N-oxide metabolism by abundant marine heterotrophic bacteria Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: Counteraction of Urea by Trimethylamine N-Oxide Is Due to Direct Interaction Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Trimethylamine-N-oxide depletes urea in a peptide solvation shell Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: TMAO Counteracts Urea Denaturation by Inhibiting Protein-Urea Preferential Interaction Source: ResearchGate URL: [Link]

-

Title: Identification and Characterization of Trimethylamine-N-oxide Uptake and Efflux Transporters Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Trimethylamine N‐oxide (TMAO) as a piezolyte Source: ResearchGate URL: [Link]

-

Title: Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: The impact of chronic Trimethylamine N-oxide administration on liver oxidative stress, inflammation, and fibrosis Source: PubMed URL: [Link]

-

Title: Trimethylamine N-oxide (TMAO) in human health Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Characteristics of the method for the TMAO and the TMA determination by... Source: ResearchGate URL: [Link]

-

Title: Trimethylamine-N-Oxide (TMAO) as a Rising-Star Metabolite: Implications for Human Health Source: MDPI URL: [Link]

Sources

- 1. TMAO (Trimethylamine oxide) - biocrates life science [biocrates.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. wordpress.evergreen.edu [wordpress.evergreen.edu]

- 4. researchgate.net [researchgate.net]

- 5. Trimethylamine oxide, betaine and other osmolytes in deep-sea animals: depth trends and effects on enzymes under hydrostatic pressure - UCL Discovery [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. 000661 [ppexmed.com]

- 8. Oxidation of trimethylamine to trimethylamine N-oxide facilitates high hydrostatic pressure tolerance in a generalist bacterial lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ppexmed.com [ppexmed.com]

- 10. Marine fish may be biochemically constrained from inhabiting the deepest ocean depths - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The molecular mechanism of stabilization of proteins by TMAO and its ability to counteract the effects of urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Entropic Stabilization of Proteins by TMAO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Trimethylamine oxide accumulation in marine animals: relationship to acylglycerol storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Counteraction of Urea by Trimethylamine N-Oxide Is Due to Direct Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. pubs.aip.org [pubs.aip.org]

- 24. A unique piezolyte mechanism of TMAO: Hydrophobic interactions under extreme pressure conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Identification and Characterization of Trimethylamine-N-oxide Uptake and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. proteos.com [proteos.com]

- 29. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 30. bio-rad.com [bio-rad.com]

- 31. documents.thermofisher.com [documents.thermofisher.com]

- 32. Adaptations to Hydrostatic Pressure in Protein Structure and Organic Osmolytes in Deep-Sea Animals [jstage.jst.go.jp]

An In-depth Technical Guide to the Physiological Concentration of Trimethylamine N-oxide (TMAO) in Human Plasma

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the investigation of trimethylamine N-oxide (TMAO) in human plasma. It delves into the physiological relevance of TMAO, its quantification, and the implications of its concentration in health and disease.

Introduction: TMAO as a Metabolite of Clinical Significance

Trimethylamine N-oxide (TMAO) is a small amine oxide that has garnered significant attention in the scientific community as a key gut microbiota-dependent metabolite.[1][2] Its formation is a multi-step process involving dietary precursors, gut microbial metabolism, and host hepatic enzymes.[2][3] Precursors such as choline, phosphatidylcholine, and L-carnitine, abundant in animal-based foods like red meat, eggs, and fish, are metabolized by gut bacteria to produce trimethylamine (TMA).[1][2][3] TMA is then absorbed into the portal circulation and subsequently oxidized in the liver by flavin-containing monooxygenases (FMOs), primarily FMO3, to form TMAO.[2][3] Under normal physiological conditions, TMAO is primarily cleared from the body via the kidneys.[4][5]

Elevated plasma concentrations of TMAO have been linked to an increased risk of various non-communicable diseases, most notably cardiovascular diseases (CVD), including atherosclerosis, heart failure, and thrombosis.[1][2][6][7] Furthermore, a strong association has been established between elevated TMAO levels and chronic kidney disease (CKD), where impaired renal function leads to its accumulation.[4][5][8][9] This guide will explore the physiological concentrations of TMAO, the analytical methodologies for its accurate quantification, and the interpretation of these measurements in a clinical and research context.

The TMAO Metabolic Pathway

The generation of TMAO is a prime example of the intricate interplay between diet, the gut microbiome, and host metabolism. The following diagram illustrates this pathway.

Caption: The metabolic pathway of TMAO formation and its link to cardiovascular disease risk.

Physiological and Pathophysiological Concentrations of TMAO in Human Plasma

The concentration of TMAO in human plasma exhibits significant inter-individual variability and is influenced by factors such as diet, gut microbiome composition, renal function, and age.[10] The following tables summarize typical TMAO concentrations in different populations.

Table 1: Plasma TMAO Concentrations in Healthy Individuals

| Population | Median/Mean TMAO Concentration (µM) | Interquartile/Reference Range (µM) | Source |

| Healthy Adults (Fasting) | <3.3 | <3.3–21.1 (95% Reference Interval) | [11] |

| Healthy Male Volunteers | 3.18 ± 0.73 | - | [12] |

| German Population-Based Cohort | 3.27 ± 5.31 | - | [10] |

| Healthy Controls (vs. Stroke Patients) | 3.9 | - | [13] |

| Healthy Controls (vs. CKD Patients) | 3.4 | - | [13] |

Table 2: Plasma TMAO Concentrations in Disease States

| Condition | Median/Mean TMAO Concentration (µM) | Comparison Group (µM) | Key Findings | Source |

| Atherosclerotic Cardiovascular Disease (ASCVD) | 4.7 (Median) | - | Higher levels associated with increased risk of incident and recurrent ASCVD.[1] | [1] |

| Coronary Heart Disease (CHD) | 0.11 µg/mL (Median) | - | Association with CHD risk significant in older males.[3] | [3] |

| Acute Ischemic Stroke | 3.8 (Median) | Healthy Controls (3.9) | Higher levels associated with poor functional outcome and mortality.[13] | [14] |

| Chronic Kidney Disease (CKD) without Dialysis | 10.16 | Without CKD (4.69) | Levels increase as glomerular filtration rate (GFR) decreases.[5][15] | [15] |

| Hemodialysis (HD) Patients | ~30 times higher | Healthy Individuals | Significantly elevated due to impaired renal clearance.[4] | [4] |

| Frail Older Adults with CVD | 4.04 | Non-frail (3.21) | Elevated levels independently associated with frailty.[13] | [13] |

Analytical Methodology: Quantification of TMAO in Human Plasma

Accurate and reproducible quantification of TMAO is crucial for its investigation as a biomarker. While methods like NMR spectroscopy have been used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high sensitivity, specificity, and throughput.[16][17][18][19]

Experimental Workflow for TMAO Quantification by LC-MS/MS

The following diagram outlines a typical workflow for the analysis of TMAO in plasma samples.

Caption: A standard experimental workflow for the quantification of TMAO in plasma using LC-MS/MS.

Detailed Step-by-Step Protocol for TMAO Quantification

This protocol is a synthesized representation of methodologies described in the literature.[12][14][16]

1. Sample Collection and Preparation:

-

Collect whole blood into EDTA-containing tubes.

-

Centrifuge at 1500 x g for 10 minutes to separate plasma.

-

Store plasma aliquots at -80°C until analysis.

2. Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

To a 25 µL aliquot of plasma, add 10 µL of an internal standard solution (e.g., 50 µmol/L d9-TMAO). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in instrument response.

-

Add a protein precipitation agent, such as a mixture of acetonitrile and methanol, to precipitate plasma proteins.[16] A common ratio is 4 parts solvent to 1 part plasma.

-

Vortex the mixture thoroughly.

-

Incubate on ice for 10-20 minutes to ensure complete protein precipitation.

3. Isolation of Supernatant:

-

Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Carefully collect the supernatant, which contains TMAO and other small molecules, for analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Monitor specific precursor-to-product ion transitions for TMAO (e.g., m/z 76.1 → 58.1) and the internal standard (e.g., d9-TMAO, m/z 85.1 → 66.1).

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for both TMAO and the internal standard.

-

Generate a calibration curve by analyzing a series of standards with known TMAO concentrations.

-

Calculate the TMAO concentration in the unknown samples by interpolating their peak area ratios against the calibration curve.

Method Validation: A robust and reliable analytical method is self-validating. Key validation parameters include:

-

Linearity: The method should demonstrate a linear response across a defined concentration range (e.g., R² > 0.99).[12]

-

Precision: The coefficient of variation (CV%) for intra- and inter-assay measurements should be below 15-20%.[3][18][19]

-

Accuracy: Recovery of spiked TMAO should be within an acceptable range (e.g., 85-115%).[12][16]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be established to define the sensitivity of the assay.[12][18]

Conclusion and Future Perspectives

The investigation of plasma TMAO concentration provides valuable insights into the interplay between diet, the gut microbiome, and host health. Elevated TMAO is a compelling biomarker for cardiovascular and renal diseases. The methodologies for its quantification, particularly LC-MS/MS, are well-established, allowing for its reliable measurement in both research and clinical settings. Future research will likely focus on further elucidating the causal role of TMAO in disease pathogenesis, exploring therapeutic strategies to modulate its levels, and refining its clinical utility for risk stratification and personalized medicine.

References

-

Longitudinal Plasma Measures of Trimethylamine N‐Oxide and Risk of Atherosclerotic Cardiovascular Disease Events in Community‐Based Older Adults. (2021). Journal of the American Heart Association. [Link]

-

Trimethylamine N-oxide and kidney diseases: what do we know? (n.d.). SciELO. [Link]

-

Association between plasma trimethylamine N-oxide and coronary heart disease: new insights on sex and age differences. (2024). National Institutes of Health. [Link]

-

Elevation of Trimethylamine-N-Oxide in Chronic Kidney Disease: Contribution of Decreased Glomerular Filtration Rate. (n.d.). National Institutes of Health. [Link]

-

Trimethylamine N-oxide in cardiovascular disease. (n.d.). Advances in Clinical and Experimental Medicine. [Link]

-

Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS. (n.d.). National Institutes of Health. [Link]

-

Circulating trimethylamine N‐oxide and the risk of cardiovascular diseases: a systematic review and meta‐analysis of 11 prospective cohort studies. (n.d.). National Institutes of Health. [Link]

-

Trimethylamine N-Oxide (TMAO), Diet and Cardiovascular Disease. (2022). ResearchGate. [Link]

-

Plasma Trimethylamine N-Oxide Levels Are Associated with Poor Kidney Function in People with Type 2 Diabetes. (n.d.). MDPI. [Link]

-

High-Throughput Quantitation of Plasma Trimethylamine N-oxide Using Desorption Electrospray Ionization Mass Spectrometry for Rapid Cardiovascular Disease Screening. (2025). ACS Publications. [Link]

-

Gut microbiota-derived trimethylamine N-oxide is associated with the risk of all-cause and cardiovascular mortality in patients with chronic kidney disease: a systematic review and dose-response meta-analysis. (2023). National Institutes of Health. [Link]

-

Trimethylamine N-Oxide (TMAO) Plasma Levels in Patients with Different Stages of Chronic Kidney Disease. (2024). MDPI. [Link]

-

A validated and reproducible LC-MS/MS analytical method to quantify an emerging cardiovascular risk biomarker, trimethylamine N-Oxide (TMAO), in human plasma. (2025). European Atherosclerosis Journal. [Link]

-

Quantification of trimethylamine-N-oxide (TMAO) and its main related trimethylammonium-containing compounds in human plasma by LC-MS/MS. (2025). PubMed. [Link]

-

NMR Quantification of Trimethylamine-N-oxide in Human Serum and Plasma in the Clinical Laboratory Setting. (2017). National Center for Biotechnology Information. [Link]

-

Prognostic Value of Plasma Trimethylamine N-Oxide Levels in Patients with Acute Ischemic Stroke. (n.d.). National Center for Biotechnology Information. [Link]

-

Higher Trimethylamine-N-Oxide Plasma Levels with Increasing Age Are Mediated by Diet and Trimethylamine-Forming Bacteria. (2021). ASM Journals. [Link]

-

Trimethylamine N-oxide (TMAO) in human health. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Circulating trimethylamine N‐oxide and the risk of cardiovascular diseases: a systematic review and meta‐analysis of 11 prospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Association between plasma trimethylamine N-oxide and coronary heart disease: new insights on sex and age differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Elevation of Trimethylamine-N-Oxide in Chronic Kidney Disease: Contribution of Decreased Glomerular Filtration Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. Gut microbiota-derived trimethylamine N-oxide is associated with the risk of all-cause and cardiovascular mortality in patients with chronic kidney disease: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. NMR Quantification of Trimethylamine-N-oxide in Human Serum and Plasma in the Clinical Laboratory Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of trimethylamine-N-oxide (TMAO) and its main related trimethylammonium-containing compounds in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trimethylamine N-oxide (TMAO) in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prognostic Value of Plasma Trimethylamine N-Oxide Levels in Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comprehensive Guide to TMAO Analysis: Methods & Quality Control [metabolomics.creative-proteomics.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. eathj.org [eathj.org]

The Pro-Atherogenic Role of Trimethylamine N-oxide: A Technical Guide for Researchers

Abstract

Elevated circulating levels of Trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite, have been strongly correlated with an increased risk of atherosclerotic cardiovascular disease. This technical guide provides an in-depth exploration of the pro-atherogenic effects of TMAO, designed for researchers, scientists, and drug development professionals. We will dissect the metabolic pathway of TMAO, elucidate its multifaceted roles in endothelial dysfunction, macrophage foam cell formation, and platelet hyperreactivity, and detail the key signaling cascades it perturbs. This guide offers not only a comprehensive review of the underlying mechanisms but also provides detailed, field-proven experimental protocols to empower researchers to investigate the detrimental effects of TMAO and explore potential therapeutic interventions.

Introduction: The Gut-Heart Axis and the Emergence of TMAO

Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide.[1] While traditional risk factors like dyslipidemia and hypertension are well-established, a growing body of evidence points to the gut microbiome as a critical modulator of cardiovascular health.[2] A pivotal player in this gut-heart axis is Trimethylamine N-oxide (TMAO).[3]

TMAO is generated from dietary precursors rich in trimethylamine (TMA), such as choline and L-carnitine, which are abundant in red meat, eggs, and dairy products.[4] Gut microbial enzymes, primarily TMA lyases, metabolize these precursors into TMA gas.[5] TMA is then absorbed into the portal circulation and transported to the liver, where flavin-containing monooxygenase 3 (FMO3) enzymes oxidize it into TMAO.[3][4] Numerous clinical studies have demonstrated a robust association between elevated plasma TMAO levels and an increased risk for major adverse cardiovascular events, including heart attack and stroke.[6][7][8] This guide will delve into the molecular mechanisms that underpin this correlation and provide the technical framework for its investigation.

The Genesis of a Pro-Atherogenic Metabolite: The TMAO Metabolic Pathway

The formation of TMAO is a multi-step process involving both the gut microbiota and host enzymes. Understanding this pathway is crucial for developing therapeutic strategies aimed at reducing TMAO levels.

Mechanisms of TMAO-Induced Atherogenesis

TMAO contributes to the development and progression of atherosclerosis through a confluence of detrimental effects on vascular cells and platelets. These include promoting endothelial dysfunction, enhancing macrophage foam cell formation, and increasing platelet hyperreactivity.

Endothelial Dysfunction: The Initial Insult

The vascular endothelium is a critical regulator of vascular homeostasis. TMAO disrupts this delicate balance by inducing a pro-inflammatory and pro-oxidative state.

-

Increased Expression of Adhesion Molecules: TMAO upregulates the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin on the endothelial cell surface.[9] This facilitates the adhesion of monocytes, a crucial initiating step in atherogenesis.[10]

-

Inflammatory Signaling: TMAO activates pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[11][12] This leads to the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[13]

-

NLRP3 Inflammasome Activation: TMAO has been shown to activate the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome in endothelial cells.[14][15] This multi-protein complex triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, further amplifying the inflammatory response.[6]

-

Oxidative Stress: TMAO promotes the generation of reactive oxygen species (ROS) in endothelial cells, leading to oxidative stress and impaired nitric oxide (NO) bioavailability, a hallmark of endothelial dysfunction.[7][16]

Macrophage Foam Cell Formation: The Hallmarks of Atherosclerosis

The accumulation of lipid-laden macrophages, or foam cells, in the arterial intima is a defining characteristic of atherosclerotic plaques. TMAO actively promotes this process.

-

Upregulation of Scavenger Receptors: TMAO increases the expression of scavenger receptors, such as CD36 and scavenger receptor class A type 1 (SR-A1), on the surface of macrophages.[1][17] This enhances the uptake of modified low-density lipoproteins (LDL), leading to excessive lipid accumulation.

-

Inhibition of Reverse Cholesterol Transport: TMAO impairs reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.[5][18] It achieves this by downregulating the expression of key cholesterol efflux transporters like ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[19]

Platelet Hyperreactivity and Thrombosis: The Acute Complication

Atherosclerosis is often asymptomatic until a plaque ruptures, leading to thrombosis and acute cardiovascular events. TMAO has been shown to enhance platelet reactivity, thereby increasing the risk of thrombosis.[9][20]

-

Enhanced Agonist-Induced Platelet Activation: TMAO potentiates platelet activation in response to various agonists by augmenting the release of intracellular calcium.[6]

-

Increased Thrombosis Potential: In vivo studies have demonstrated that elevated TMAO levels are associated with a heightened potential for thrombosis.[20]

Experimental Protocols for Investigating the Pro-Atherogenic Effects of TMAO

This section provides detailed, step-by-step methodologies for key experiments to study the effects of TMAO.

Quantification of TMAO in Biological Samples

Accurate quantification of TMAO in plasma or serum is essential for both clinical and preclinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[21][22]

Protocol: TMAO Quantification by LC-MS/MS

-

Sample Preparation:

-

To 50 µL of plasma or serum, add 10 µL of a deuterated internal standard (TMAO-d9) at a concentration of 500 ng/mL.[19]

-

Perform protein precipitation by adding 200 µL of acetonitrile.[19]

-

Vortex the mixture for 10 minutes at room temperature.[19]

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.[19]

-

Transfer 100 µL of the supernatant to a new tube and mix with 100 µL of 30% acetonitrile solution.[19]

-

Transfer 100 µL of the final mixture to an HPLC vial for analysis.[19]

-

-

LC-MS/MS Analysis:

-

LC System: Agilent 1260 Infinity LC system or equivalent.[19]

-

Column: Gemini-NX C18 column (100 × 3 mm, 3 μm) or equivalent.[19]

-

Mobile Phase A: 5 mM ammonium acetate in water.[19]

-

Mobile Phase B: Acetonitrile.[19]

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is linearly decreased to allow for the elution of TMAO, followed by a return to the initial conditions to re-equilibrate the column.[19]

-

Mass Spectrometer: Agilent 6490 triple quadrupole mass spectrometer or equivalent.[19]

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for TMAO and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using a surrogate matrix with known concentrations of TMAO.[19]

-

Quantify TMAO in the samples by comparing the peak area ratio of TMAO to the internal standard against the calibration curve.

-

In Vitro Models of TMAO-Induced Endothelial Dysfunction

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used in vitro model to study endothelial function.

Protocol: Monocyte Adhesion Assay

-

Cell Culture: Culture HUVECs to confluence in 96-well plates.[9]

-

TMAO Treatment: Starve the confluent HUVECs for 6 hours in serum-free media, then treat with varying concentrations of TMAO (e.g., 0, 10, 50, 100 µmol/L) for 6 hours.[9]

-

Monocyte Co-culture:

-

Washing: Gently wash the wells with PBS to remove non-adherent THP-1 cells.[9]

-

Quantification:

In Vitro Models of Macrophage Foam Cell Formation

Protocol: Cholesterol Efflux Assay

-

Cell Culture and Labeling:

-

Culture macrophages (e.g., RAW 264.7 or THP-1-derived macrophages) in multi-well plates.

-

Label the cells with [³H]-cholesterol for 24-48 hours.[14]

-

-

Equilibration: Wash the cells and incubate in serum-free media for 18 hours to allow for intracellular cholesterol pool equilibration.[14]

-

TMAO Treatment and Efflux:

-

Treat the cells with varying concentrations of TMAO.

-

Induce cholesterol efflux by adding an acceptor such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I) to the media and incubate for 2-8 hours.[14]

-

-

Quantification:

-

Collect the media and lyse the cells.

-

Measure the radioactivity in both the media and the cell lysate using liquid scintillation counting.

-

Calculate the percentage of cholesterol efflux as: (radioactivity in media / (radioactivity in media + radioactivity in cell lysate)) x 100.

-

In Vivo Model of TMAO-Induced Atherosclerosis

Apolipoprotein E-deficient (ApoE-/-) mice are a widely used animal model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[24][25]

Protocol: TMAO Administration in ApoE-/- Mice

-

Animal Model: Use male ApoE-/- mice, typically starting at 8-10 weeks of age.[3]

-

Diet: Feed the mice a high-fat diet to accelerate atherosclerosis development.[21]

-

TMAO Administration:

-

Duration: The duration of the study can range from several weeks to months, depending on the desired severity of atherosclerosis.[3][18]

-

Analysis:

-

At the end of the study, collect blood to measure plasma TMAO and lipid levels.

-

Euthanize the mice and perfuse the vasculature.

-

Dissect the aorta and perform en face analysis of atherosclerotic lesions using Oil Red O staining.[26]

-

Analyze cross-sections of the aortic root for plaque size and composition.[26]

-

Data Presentation and Interpretation

To facilitate the comparison of quantitative data from the described experiments, it is recommended to summarize the results in clearly structured tables.

Table 1: Effect of TMAO on Monocyte Adhesion to HUVECs

| TMAO Concentration (µmol/L) | Adherent Monocytes (normalized to control) | p-value |

| 0 (Control) | 1.00 ± 0.12 | - |

| 10 | 1.25 ± 0.15 | <0.05 |

| 50 | 1.89 ± 0.21 | <0.01 |

| 100 | 2.54 ± 0.33 | <0.001 |

Table 2: Effect of TMAO on Cholesterol Efflux from Macrophages

| TMAO Concentration (µmol/L) | Cholesterol Efflux (%) | p-value |

| 0 (Control) | 25.6 ± 2.1 | - |

| 50 | 18.3 ± 1.9 | <0.05 |

| 100 | 12.7 ± 1.5 | <0.01 |

Conclusion and Future Directions

The evidence strongly implicates TMAO as a pro-atherogenic metabolite that contributes to cardiovascular disease through multiple mechanisms. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the pathological roles of TMAO and to evaluate the efficacy of potential therapeutic interventions. Future research should focus on the development of inhibitors of microbial TMA production and FMO3 activity, as well as dietary interventions aimed at modulating the gut microbiome to reduce TMAO generation. A deeper understanding of the intricate interplay between diet, the gut microbiota, and TMAO metabolism will be paramount in the development of novel strategies to combat atherosclerotic cardiovascular disease.

References

-

Zhu, W., Gregory, J. C., Org, E., Buffa, J. A., Gupta, N., Wang, Z., ... & Hazen, S. L. (2016). Gut Microbial Metabolite TMAO Enhances Platelet Hyperreactivity and Thrombosis Risk. Cell, 165(1), 111-124. [Link]

-

Yuan, J., Chen, C., Zhang, X., Lu, Q., & Chen, H. (2021). Gut Metabolite Trimethylamine-N-Oxide in Atherosclerosis: From Mechanism to Therapy. Frontiers in Cardiovascular Medicine, 8, 735078. [Link]

-

Farid, M., Rezaie, P., Mirmazloomi, S. Z., & Rahimi, G. (2022). The roles of trimethylamine-N-oxide in atherosclerosis and its potential therapeutic aspect: A literature review. Journal of Cellular Physiology, 237(1), 163-176. [Link]

-

Zhu, W., Gregory, J. C., Buffa, J. A., Gupta, N., Wang, Z., Li, L., ... & Hazen, S. L. (2016). Gut Microbial Metabolite TMAO Enhances Platelet Hyperreactivity and Thrombosis Risk. Cell, 165(1), 111-124. [Link]

-

Barrea, L., Annunziata, G., Muscogiuri, G., Di Somma, C., Tramontano, G., De Luca, V., ... & Colao, A. (2021). Gut Microbiota-Derived TMAO: A Causal Factor Promoting Atherosclerotic Cardiovascular Disease?. International Journal of Molecular Sciences, 22(19), 10444. [Link]

-

Gao, X., Liu, Y., An, Y., & Li, X. (2023). Trimethylamine N-oxide promotes oxidative stress and lipid accumulation in macrophage foam cells via the Nrf2/ABCA1 pathway. Molecular and Cellular Biochemistry, 478(10), 2535-2545. [Link]

-

Lee, G., Choi, H., Kim, S., Lee, J., & Kim, Y. (2021). A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application. Translational and Clinical Pharmacology, 29(4), 227-235. [Link]

-

Li, T., Chen, Y., Gua, C., & Li, X. (2017). Gut microbiota in atherosclerosis: focus on trimethylamine N‐oxide. Journal of Cellular and Molecular Medicine, 21(7), 1185-1196. [Link]

-

Chen, M. L., Zhu, X. H., Ran, L., Lang, H. D., & Yi, L. (2017). Trimethylamine-N-oxide induces vascular inflammation by activating the NLRP3 inflammasome through the SIRT3-SOD2-mtROS signaling pathway. Journal of the American Heart Association, 6(9), e006347. [Link]

-

Emonds, J. J., Ringel, C., Reinicke, M., Müller, D., von Eckardstein, A., Meixensberger, J., ... & Gaudl, A. (2022). A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors. Journal of Pharmaceutical and Biomedical Analysis, 219, 114936. [Link]

-

Zhang, X., Li, Y., Yang, P., Liu, X., Lu, L., & Chen, Y. (2021). Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms. Frontiers in Cardiovascular Medicine, 8, 758875. [Link]

-

Ma, G., Pan, B., Chen, Y., Guo, C., Zhao, M., Zheng, L., & Chen, B. (2017). The mechanisms of TMAO (trimethylamine N-oxide) inducing endothelial inflammatory injury. Journal of Cellular and Molecular Medicine, 21(7), 1315-1326. [Link]

-

Koutentakis, M., Koutelidakis, A., & Argiana, V. (2022). Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. Metabolites, 12(5), 416. [Link]

-

Liu, Y., Dai, M., Yao, W., & Li, Y. (2022). Gut Microbiota-Dependent Marker TMAO in Promoting Cardiovascular Disease: Inflammation Mechanism, Clinical Prognostic, and Potential as a Therapeutic Target. Frontiers in Microbiology, 13, 892012. [Link]

-

Gao, X., Liu, Y., An, Y., & Li, X. (2023). Trimethylamine N-oxide promotes oxidative stress and lipid accumulation in macrophage foam cells via the Nrf2/ABCA1 pathway. Molecular and Cellular Biochemistry, 478(10), 2535-2545. [Link]

-

Zhu, W., Gregory, J. C., Org, E., Buffa, J. A., Gupta, N., Wang, Z., ... & Hazen, S. L. (2016). Gut Microbial Metabolite TMAO Enhances Platelet Hyperreactivity and Thrombosis Risk. Cell, 165(1), 111-124. [Link]

-

Annunziata, G., Garcia-Hevia, L., & Gonzalez-Estevez, C. (2022). Schematic representation of how TMAO can reduce eNOS activity in endothelial cells. ResearchGate. [Link]

-

Boini, K. M., Hussain, T., Koka, S., & Li, P. L. (2017). Trimethylamine-N-Oxide Instigates NLRP3 Inflammasome Activation and Endothelial Dysfunction. Cellular Physiology and Biochemistry, 44(1), 152-162. [Link]

-

Gencer, B., & Nanchen, D. (2021). Trimethylamine-N-Oxide Affects Cell Type–Specific Pathways and Networks in Mouse Aorta to Promote Atherosclerotic Plaque Vulnerability. Arteriosclerosis, Thrombosis, and Vascular Biology, 41(8), 2329-2342. [Link]

-

Barrea, L., Annunziata, G., Muscogiuri, G., Di Somma, C., Tramontano, G., De Luca, V., ... & Colao, A. (2021). TMAO enhances proatherogenic and prothrombotic mechanisms. ResearchGate. [Link]

-

Seldin, M. M., Meng, Y., Qi, H., Zhu, W., Wang, Z., Hazen, S. L., ... & Lusis, A. J. (2016). Trimethylamine N-oxide promotes vascular inflammation through signaling of mitogen-activated protein kinase and nuclear factor-κB. Journal of the American Heart Association, 5(2), e002767. [Link]

-

SCIEX. (n.d.). Simultaneous quantification of trimethylamine oxide and its precursors from gut microbial metabolic pathway. SCIEX. [Link]

-

Zhu, W., Gregory, J. C., Org, E., Buffa, J. A., Gupta, N., Wang, Z., ... & Hazen, S. L. (2016). Gut Microbial Metabolite TMAO Enhances Platelet Hyperreactivity and Thrombosis Risk. ResearchGate. [Link]

-

Al-Obaide, M. A. I., Singh, R., & Chhibber, S. (2023). Gut Microbiome and Trimethylamine Oxide in Atherosclerosis. Encyclopedia.pub. [Link]

-

Li, D., Ke, Y., Zhan, R., & Liu, C. (2017). Elevated Circulating Trimethylamine N-Oxide Levels Contribute to Endothelial Dysfunction in Aged Rats through Vascular Inflammation and Oxidative Stress. Frontiers in Physiology, 8, 350. [Link]

-

Chen, M. L., Zhu, X. H., Ran, L., Lang, H. D., & Yi, L. (2017). Trimethylamine‐N‐oxide induces vascular inflammation by activating the NLRP3 inflammasome through the SIRT3‐SOD2‐mtROS signaling pathway. Journal of the American Heart Association, 6(9), e006347. [Link]

-

Konieczny, R. A., & Kuliczkowski, W. (2022). Trimethylamine N-oxide in cardiovascular disease. Advances in Clinical and Experimental Medicine, 31(8), 913-925. [Link]

-

He, Y., Wu, W., Wu, S., & Zheng, Y. (2018). Circulating trimethylamine N‐oxide and the risk of cardiovascular diseases: a systematic review and meta‐analysis of 11 prospective cohort studies. Journal of the American Heart Association, 7(10), e008902. [Link]

-

Zhu, W., Wang, Z., Tang, W. H. W., & Hazen, S. L. (2017). Gut Microbe-Generated TMAO from Dietary Choline Is Prothrombotic in Subjects. Circulation, 135(17), 1671-1673. [Link]

-

A systematic review of TMAO, microRNAs, and the oral/gut microbiomes in atherosclerosis and myocardial infarction: mechanistic insights and translational opportunities. (2024). ResearchGate. [Link]

-

Yuan, J., Chen, C., Zhang, X., Lu, Q., & Chen, H. (2021). Gut Metabolite Trimethylamine-N-Oxide in Atherosclerosis: From Mechanism to Therapy. Frontiers in Cardiovascular Medicine, 8. [Link]

-